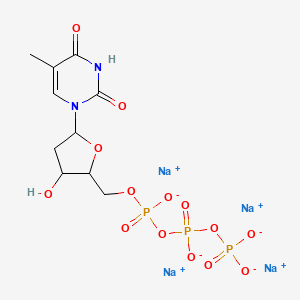
2'-Deoxy-thymidine-5'-triphosphate tetrasodium salt;Thymidine triphosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine 5’-triphosphate tetrasodium salt is a nucleotide analog that plays a crucial role in DNA synthesis and repair. It is a derivative of thymidine, a nucleoside composed of thymine and deoxyribose. This compound is essential for various biochemical processes, particularly in the synthesis of DNA during cell division and replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thymidine 5’-triphosphate tetrasodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction proceeds through intermediate stages, including the formation of thymidine monophosphate and thymidine diphosphate, before finally yielding thymidine triphosphate .
Industrial Production Methods
In industrial settings, thymidine 5’-triphosphate tetrasodium salt is produced using large-scale chemical reactors. The process involves the controlled addition of reagents and precise temperature regulation to ensure high yield and purity. The final product is often purified through techniques such as ion-exchange chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Thymidine 5’-triphosphate tetrasodium salt undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to form higher-order nucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like POCl3 and PCl5, as well as bases such as pyridine. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions include thymidine monophosphate, thymidine diphosphate, and thymidine triphosphate. Hydrolysis reactions yield thymidine and inorganic phosphate .
Aplicaciones Científicas De Investigación
Thymidine 5’-triphosphate tetrasodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
Thymidine 5’-triphosphate tetrasodium salt functions as a building block for DNA synthesis. It is incorporated into the growing DNA strand by DNA polymerases during replication. The compound acts as an allosteric regulator of other nucleotides’ metabolism, influencing the activity of enzymes involved in nucleotide synthesis and degradation . Its molecular targets include DNA polymerases, thymidine kinases, and other enzymes involved in nucleotide metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Deoxyadenosine 5’-triphosphate (dATP): Another nucleotide analog used in DNA synthesis.
Deoxyguanosine 5’-triphosphate (dGTP): A nucleotide analog involved in DNA replication.
Deoxycytosine 5’-triphosphate (dCTP): A nucleotide analog essential for DNA synthesis.
Uniqueness
Thymidine 5’-triphosphate tetrasodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotide analogs, it specifically pairs with adenine during DNA replication, ensuring the fidelity of the genetic code .
Propiedades
Fórmula molecular |
C10H13N2Na4O14P3 |
|---|---|
Peso molecular |
570.10 g/mol |
Nombre IUPAC |
tetrasodium;[[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O14P3.4Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
Clave InChI |
FOWRUVUUUBXRNF-UHFFFAOYSA-J |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid](/img/structure/B13391267.png)


![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)

![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B13391295.png)
![2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13391298.png)

![4-Amino-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B13391306.png)

![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B13391314.png)

![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)
![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)
